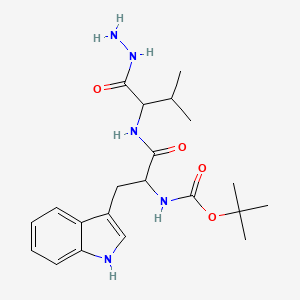

Boc-DL-Trp-DL-Val-NHNH2

Description

Structure

3D Structure

Properties

CAS No. |

52894-03-8 |

|---|---|

Molecular Formula |

C21H31N5O4 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

tert-butyl N-[1-[(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C21H31N5O4/c1-12(2)17(19(28)26-22)25-18(27)16(24-20(29)30-21(3,4)5)10-13-11-23-15-9-7-6-8-14(13)15/h6-9,11-12,16-17,23H,10,22H2,1-5H3,(H,24,29)(H,25,27)(H,26,28) |

InChI Key |

IPFKXCPJNROMBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-DL-Trp-DL-Val-NHNH2

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and key physicochemical properties of N-tert-butoxycarbonyl-DL-tryptophyl-DL-valine hydrazide (Boc-DL-Trp-DL-Val-NHNH2). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a foundational understanding of this specific dipeptide hydrazide.

Chemical Structure and Identifiers

This compound is a dipeptide derivative composed of DL-tryptophan and DL-valine residues. The N-terminus of the tryptophan residue is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus of the valine residue is modified to a hydrazide. The "DL" designation indicates that both amino acid residues are a racemic mixture of their D and L enantiomers.

Chemical Structure:

Molecular Formula: C₂₂H₃₃N₅O₄

IUPAC Name: tert-butyl (1-(1-(hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

SMILES String: CC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Physicochemical and Quantitative Data

| Property | Value (Calculated or Placeholder) |

| Molecular Weight | 431.53 g/mol |

| Appearance | White to off-white solid (Expected) |

| Melting Point | Not available |

| Solubility | Soluble in DMF, DMSO (Expected) |

| Theoretical %C | 61.23 |

| Theoretical %H | 7.71 |

| Theoretical %N | 16.23 |

| Theoretical %O | 14.83 |

| LogP (calculated) | 2.5 - 3.5 (Estimated) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard peptide coupling techniques. A common and effective method involves the coupling of the corresponding Boc-protected dipeptide acid with hydrazine. Peptide hydrazides are valuable intermediates in peptide chemistry, often used in the synthesis of larger peptides and proteins through methods like native chemical ligation.

General Synthesis of Dipeptide Hydrazides

The preparation of protected peptide hydrazides can be accomplished through several routes. One of the most direct methods in solution-phase synthesis involves the activation of the C-terminal carboxylic acid of a protected peptide followed by reaction with hydrazine. Common coupling reagents for this purpose include dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[1] Another approach is the direct hydrazinolysis of peptide esters (e.g., methyl or ethyl esters), although this can sometimes lead to side reactions.[2] For solid-phase peptide synthesis (SPPS), peptide hydrazides can be generated by hydrazinolysis of the peptide from the resin support or by using specialized hydrazine-linked resins.[3][4][5]

Proposed Experimental Protocol for this compound

The following is a representative solution-phase protocol for the synthesis of this compound from its corresponding carboxylic acid precursor, Boc-DL-Trp-DL-Val-OH.

Materials:

-

Boc-DL-Trp-DL-Val-OH

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolution: Dissolve Boc-DL-Trp-DL-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Activation: Add DCC (1.1 equivalents), dissolved in a minimal amount of anhydrous DCM, to the cooled solution dropwise. Stir the reaction mixture at 0 °C for 1 hour.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.5 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DMF.

-

Dilute the filtrate with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times), water (2 times), and brine (1 time).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed solution-phase synthesis of this compound.

Caption: Solution-phase synthesis of this compound.

References

- 1. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]

- 3. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bot Detection [iris-biotech.de]

In-Depth Technical Guide: Boc-DL-Trp-DL-Val-NHNH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2, a compound of interest in peptide chemistry and drug discovery. This document outlines its physicochemical properties, a detailed protocol for its synthesis, and a visual representation of its core chemical structure.

Core Data Presentation

The quantitative data for this compound and its constituent amino acid derivatives are summarized in the table below for easy reference and comparison.

| Compound/Fragment | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-DL-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 |

| DL-Valine | C₅H₁₁NO₂ | 117.15[1][2][3][4][5] |

| Hydrazine | N₂H₄ | 32.05[6][7][8] |

| This compound | C₂₁H₃₁N₅O₄ | 418.51 (Calculated) |

Experimental Protocols

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using a Boc/Bzl protection strategy. The following is a detailed methodology for its preparation.

1. Resin Preparation and First Amino Acid Coupling:

-

Resin Selection: A 2-chlorotrityl chloride resin is suitable for the synthesis of peptide hydrazides.

-

Resin Swelling: The resin is swollen in dichloromethane (DCM) for at least 30 minutes.

-

First Amino Acid Loading: The first amino acid, Boc-DL-Val-OH, is dissolved in a solution of DCM and N,N-diisopropylethylamine (DIPEA). This solution is then added to the swollen resin and agitated for 1-2 hours to allow for covalent attachment.

-

Capping: Any unreacted sites on the resin are capped using a solution of methanol and DIPEA in DCM to prevent the formation of deletion sequences.

2. Peptide Chain Elongation:

-

Boc Deprotection: The N-terminal Boc protecting group on the resin-bound valine is removed by treatment with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. The resin is then washed with DCM and neutralized with a solution of 10% DIPEA in DCM.

-

Second Amino Acid Coupling: The second amino acid, Boc-DL-Trp-OH, is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in N,N-dimethylformamide (DMF). This activated amino acid solution is then added to the deprotected resin and allowed to react for 2-4 hours to form the peptide bond. The progress of the coupling reaction can be monitored by a Kaiser test.

3. Cleavage from Resin and Hydrazinolysis:

-

Resin Washing and Drying: The peptide-resin is thoroughly washed with DCM, methanol, and then dried under vacuum.

-

Hydrazinolysis: The peptide is cleaved from the resin with concomitant formation of the C-terminal hydrazide by treating the peptide-resin with a solution of hydrazine hydrate in DMF. The reaction is typically carried out at room temperature for 2-4 hours.

-

Product Precipitation and Purification: The resin is filtered off, and the filtrate containing the crude peptide hydrazide is precipitated by the addition of cold diethyl ether. The crude product is then collected by centrifugation, washed with diethyl ether, and dried. Further purification can be achieved by recrystallization or chromatography.

Visualizations

Diagram of Peptide Bond Formation

The following diagram illustrates the key chemical reaction in the synthesis of this compound: the formation of the peptide bond between the Boc-protected tryptophan and the resin-bound valine.

Caption: Peptide bond formation workflow.

References

- 1. DL-Valine | TargetMol [targetmol.com]

- 2. DL-Valine [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. DL-Valine - (±)-α-Aminoisovaleric acid, DL-2-Amino-3-methylbutanoic acid [sigmaaldrich.com]

- 5. DL -Valine = 97 516-06-3 [sigmaaldrich.com]

- 6. Hydrazine [webbook.nist.gov]

- 7. webqc.org [webqc.org]

- 8. HYDRAZINE | 302-01-2 [chemicalbook.com]

An In-depth Technical Guide to Boc-DL-Trp-DL-Val-NHNH2: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-α-Boc-protected dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. It covers the compound's physicochemical properties, detailed synthetic methodologies, and its potential applications in the field of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in peptide chemistry, medicinal chemistry, and pharmacology.

Compound Identification and Properties

The specific molecule, this compound, is a synthetic dipeptide derivative. The "Boc" refers to the tert-butoxycarbonyl protecting group on the N-terminus of the tryptophan residue. "DL" indicates that a racemic mixture of both D and L enantiomers for both tryptophan and valine is used. The "-NHNH2" suffix signifies the C-terminal carboxyl group has been converted to a hydrazide.

A specific CAS (Chemical Abstracts Service) registry number for this compound was not found in comprehensive chemical databases. This typically indicates that the compound is not a commercially cataloged product and is likely synthesized on-demand for specific research purposes.

Data Presentation: Physicochemical Properties

Quantitative data for the target compound are calculated, while representative experimental data from closely related compounds are provided for comparison.

| Property | This compound | Representative Data for Related Compounds |

| Molecular Formula | C21H31N5O4 | C16H20N2O4 (Boc-L-Trp-OH)[1] |

| Molecular Weight | 417.50 g/mol (Calculated) | 304.34 g/mol (Boc-L-Trp-OH)[1] |

| Appearance | Predicted: White to off-white solid | White to off-white solid (Boc-hydrazide) |

| Melting Point | Not available | 136 °C (dec.) (Boc-L-Trp-OH)[1] |

| Solubility | Predicted: Soluble in organic solvents like DMF, DMSO, and methanol. | Soluble in organic solvents (Boc-L-Trp-OH)[2] |

| Optical Rotation | Not applicable (racemic mixture) | [α]20/D −20±1°, c = 1% in DMF (Boc-L-Trp-OH)[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this dipeptide hydrazide can be achieved through standard peptide coupling methodologies, either in solution-phase or via solid-phase peptide synthesis (SPPS). Below is a detailed protocol for a plausible solution-phase synthesis.

Objective: To synthesize this compound by coupling Boc-DL-Tryptophan to Valine methyl ester, followed by hydrazinolysis.

Materials:

-

Boc-DL-Tryptophan (Boc-DL-Trp-OH)

-

DL-Valine methyl ester hydrochloride (H-DL-Val-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate (N2H4·H2O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Methodology:

Step 1: Coupling of Boc-DL-Trp-OH and H-DL-Val-OMe

-

Dissolve Boc-DL-Trp-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

In a separate flask, suspend H-DL-Val-OMe·HCl (1.0 eq) in DCM and add DIPEA (2.5 eq) to neutralize the salt and basify the solution. Stir for 15 minutes.

-

Add the valine methyl ester solution to the tryptophan solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DCC (1.1 eq) dissolved in a small amount of DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-DL-Trp-DL-Val-OMe.

-

Purify the crude product by silica gel column chromatography.

Step 2: Hydrazinolysis of the Dipeptide Ester

-

Dissolve the purified Boc-DL-Trp-DL-Val-OMe (1.0 eq) in methanol.

-

Add hydrazine hydrate (10-20 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the conversion of the ester to the hydrazide by TLC.

-

Upon completion, remove the solvent and excess hydrazine under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization or precipitation from an appropriate solvent system (e.g., DCM/hexane).

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Applications in Drug Discovery and Development

Peptide hydrazides are versatile intermediates in medicinal chemistry. Their unique reactivity allows for a range of chemical modifications, making them valuable tools for developing novel therapeutics.

-

Peptide Ligation and Synthesis: Peptide hydrazides are precursors to peptide thioesters, which are essential for Native Chemical Ligation (NCL). NCL is a powerful technique for synthesizing large peptides and small proteins by joining unprotected peptide fragments.

-

Conjugation Chemistry: The hydrazide group can react with aldehydes and ketones to form stable hydrazone linkages. This bioorthogonal reaction is widely used to conjugate peptides to other molecules, such as carrier proteins, imaging agents, or drug delivery systems.

-

Scaffold for Heterocyclic Synthesis: Hydrazides are key starting materials for synthesizing various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

-

Late-Stage Diversification: A peptide hydrazide can be converted into other C-terminal functionalities like carboxylic acids or amides at a late stage of a synthetic route. This allows for the rapid generation of a library of related compounds to explore structure-activity relationships (SAR).

Potential Biological Signaling Pathways

While the specific biological activity of this compound is not documented, studies on the core dipeptide (Trp-Val) and other tryptophan-containing peptides provide insights into potential mechanisms of action. For instance, dipeptides with N-terminal tryptophan have been shown to improve memory in animal models by modulating the dopamine system.

One study indicated that orally administered tryptophan-valine, among other dipeptides, improved performance in the Y-maze test in scopolamine-induced amnesic mice. The proposed mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. By inhibiting MAO-B, the dipeptide could increase dopamine levels in key brain regions like the hippocampus and frontal cortex, thereby enhancing dopaminergic signaling through receptors like the D1 receptor, which is crucial for memory and cognitive functions.

References

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Pathways of Boc-DL-Trp-DL-Val-NHNH2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the estimated physical properties, a proposed synthetic route, and characterization methodologies for the novel dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. Aimed at professionals in research and drug development, this document offers a foundational understanding of this compound. It includes tabulated data for key physical properties derived from its constituent amino acid derivatives, detailed experimental protocols for its synthesis and characterization, and conceptual workflows for assessing its biological activity. The logical and experimental flows are visualized using Graphviz diagrams to facilitate comprehension.

Estimated Physical Properties

The physical properties of this compound have been estimated based on the known properties of its precursors, Boc-L-Tryptophan[1] and DL-Valine methyl ester[2][3][4][5]. These values provide a baseline for experimental work.

| Property | Estimated Value | Source / Rationale |

| Molecular Formula | C22H33N5O4 | Calculated from the condensation of Boc-DL-Trp and Val-NHNH2. |

| Molecular Weight | 431.53 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white powder | Based on the typical appearance of Boc-protected amino acids and peptides.[1] |

| Melting Point | >140 °C (with decomposition) | Expected to be higher than Boc-L-Trp-OH (136 °C) due to the increased molecular weight and peptide bond. |

| Solubility | Soluble in DMF, DMSO, and methanol. Limited solubility in water. | Based on the solubility of Boc-L-Tryptophan.[1] |

| Optical Activity | Optically active, but specific rotation is undetermined due to the use of DL-racemates. | The presence of chiral centers in both tryptophan and valine residues confers optical activity. |

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established route in peptide chemistry involving peptide coupling followed by hydrazinolysis.

Proposed Synthetic Workflow

The synthesis is proposed as a two-step process, starting with the coupling of Boc-DL-Tryptophan and DL-Valine methyl ester, followed by the conversion of the resulting dipeptide ester to the desired dipeptide hydrazide.

Experimental Protocols

Step 1: Synthesis of Boc-DL-Trp-DL-Val-OMe

-

Dissolve Boc-DL-Tryptophan (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the solution and stir for 15 minutes.

-

Add a solution of DL-Valine methyl ester hydrochloride (1.0 eq.) and N,N-Diisopropylethylamine (DIEA) (2.0 eq.) in anhydrous DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified Boc-DL-Trp-DL-Val-OMe (1.0 eq.) in methanol.

-

Add hydrazine monohydrate (10-20 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The most common procedure for preparing protected peptide hydrazides is the hydrazinolysis of the corresponding methyl, ethyl, or benzyl esters with hydrazine hydrate.[6]

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess hydrazine under reduced pressure.

-

Triturate the residue with diethyl ether or a cold non-polar solvent to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR should be performed to confirm the structure of the dipeptide hydrazide. Two-dimensional NMR techniques like COSY and TOCSY can aid in the assignment of proton signals.[7][8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound should be assessed by reverse-phase HPLC.

Potential Biological Activity and Screening

As a novel dipeptide hydrazide, the biological activity of this compound is unknown. A general workflow for screening its potential therapeutic effects is proposed below.

Conceptual Biological Screening Workflow

This workflow outlines a high-level strategy for identifying the biological targets and potential therapeutic applications of a novel peptide derivative. The process begins with broad in vitro screening and progresses to more focused in vivo studies.

Experimental Protocols for Screening:

-

Initial In Vitro Screening: The compound would be tested in a panel of cell-based assays representing various disease areas (e.g., cancer cell proliferation, anti-inflammatory assays, antimicrobial activity).

-

Target Identification: If significant activity is observed, techniques such as affinity chromatography or chemical proteomics can be employed to identify the protein target(s) of the compound.

-

Mechanism of Action Studies: Once a target is identified, further biochemical and cell-based assays would be conducted to elucidate the mechanism by which the compound exerts its effect, including its impact on relevant signaling pathways.

-

In Vivo Efficacy: Promising compounds would then be tested in animal models of the relevant disease to assess their in vivo efficacy, pharmacokinetics, and preliminary safety.

-

Lead Optimization: Based on the in vivo data, medicinal chemistry efforts would be initiated to optimize the compound's structure to improve its potency, selectivity, and drug-like properties.

This systematic approach allows for the thorough evaluation of a novel compound like this compound and the potential identification of a new therapeutic lead.

References

- 1. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. guidechem.com [guidechem.com]

- 3. Valine methyl ester | C6H13NO2 | CID 94285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Valine, methyl ester (CAS 4070-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4070-48-8 CAS MSDS (L-VALINE METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 9. chemrxiv.org [chemrxiv.org]

Technical Guide: Solubility Determination of Boc-DL-Trp-DL-Val-NHNH2

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the protected dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide outlines a systematic approach to predict and experimentally determine its solubility profile.

Physicochemical Properties and Predicted Solubility

To estimate the solubility of this compound, an analysis of its constituent amino acids and protecting groups is necessary. The solubility of a peptide is largely dictated by the polarity and charge of its amino acid residues.

-

Boc (tert-Butoxycarbonyl) Group: This is a bulky, nonpolar protecting group, which will likely decrease the aqueous solubility of the molecule.

-

Tryptophan (Trp): The indole side chain of tryptophan is large and hydrophobic, further contributing to poor water solubility.

-

Valine (Val): The isopropyl side chain of valine is also nonpolar and hydrophobic.

-

Hydrazide (-NHNH2): The hydrazide group at the C-terminus is polar and capable of hydrogen bonding, which may slightly improve solubility in polar solvents.

Overall Prediction: Based on the chemical structure, this compound is predicted to be a hydrophobic peptide with low solubility in aqueous solutions at neutral pH.[1][2] It is likely to be more soluble in organic solvents or aqueous solutions with organic co-solvents.[1][3] The overall charge of the peptide at neutral pH is zero, classifying it as a neutral peptide, which often requires the use of organic solvents for dissolution.[3][4]

Experimental Protocol for Solubility Determination

The following protocol provides a general method for systematically determining the solubility of this compound. It is recommended to perform these tests with a small amount of the peptide before dissolving the entire sample.[3][4]

Materials:

-

This compound (lyophilized powder)

-

Solvents:

-

Deionized, sterile water

-

Aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Organic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol (MeOH), Isopropanol[1][3]

-

Acidic solution (e.g., 10% acetic acid)[3]

-

Basic solution (e.g., 0.1 M ammonium bicarbonate)

-

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Initial Solvent Screening (Qualitative):

-

Aliquot a small, known amount (e.g., 1 mg) of the lyophilized peptide into several microcentrifuge tubes.

-

To each tube, add a small volume (e.g., 100 µL) of a different solvent to be tested (start with water, then PBS, followed by organic solvents).

-

Vortex the tubes for 30-60 seconds to facilitate dissolution. Sonication can also be used to aid dissolution.[4]

-

Visually inspect for complete dissolution (a clear, particle-free solution). If the peptide dissolves, proceed with that solvent for quantitative analysis.

-

If the peptide does not dissolve in water or aqueous buffers, try adding a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer to the desired concentration.[3]

-

-

Quantitative Solubility Determination (Saturated Solution Method):

-

Add a known excess amount of the peptide to a known volume of the chosen solvent system in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[4]

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method (e.g., UV spectrophotometry by measuring the absorbance of the tryptophan residue at ~280 nm, or by a validated HPLC method).

-

Calculate the solubility in mg/mL or mol/L.

-

Data Presentation

While no specific quantitative data was found in the literature for this compound, the results from the experimental protocol described above should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |

| Deionized Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| 10% Acetic Acid | 25 | ||

| 0.1 M NH4HCO3 | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| 10% DMSO in Water | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Spectral Characterization of Boc-DL-Trp-DL-Val-NHNH2

For Researchers, Scientists, and Drug Development Professionals

I. Expected Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Boc-DL-Trp-DL-Val-NHNH2. These values are predicted based on the known spectral properties of tryptophan, valine, and the tert-butyloxycarbonyl (Boc) protecting group.

Table 1: Predicted ¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | d | 6H | Valine γ-CH₃ |

| ~ 1.4 | s | 9H | Boc-group CH₃ |

| ~ 2.1 | m | 1H | Valine β-CH |

| ~ 3.2 | m | 2H | Tryptophan β-CH₂ |

| ~ 4.2 | m | 1H | Valine α-CH |

| ~ 4.5 | m | 1H | Tryptophan α-CH |

| ~ 6.8 - 7.6 | m | 5H | Tryptophan indole ring |

| ~ 7.8 | d | 1H | Valine NH |

| ~ 8.1 | s (br) | 1H | Tryptophan indole NH |

| ~ 9.0 | s (br) | 2H | Hydrazide -NH₂ |

| ~ 9.5 | s (br) | 1H | Hydrazide -NH- |

Table 2: Predicted ¹³C-NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 18.0, 19.5 | Valine γ-CH₃ |

| ~ 28.5 | Boc-group CH₃ |

| ~ 30.0 | Valine β-CH |

| ~ 31.0 | Tryptophan β-CH₂ |

| ~ 55.0 | Tryptophan α-CH |

| ~ 60.0 | Valine α-CH |

| ~ 80.0 | Boc-group C(CH₃)₃ |

| ~ 110.0 - 137.0 | Tryptophan indole ring |

| ~ 156.0 | Boc-group C=O |

| ~ 172.0 | Valine C=O |

| ~ 174.0 | Tryptophan C=O |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 446.26 | [M+H]⁺ |

| 468.24 | [M+Na]⁺ |

| 346.21 | [M+H - Boc]⁺ |

| 315.18 | [M+H - Val-NHNH₂]⁺ |

II. Experimental Protocols

The synthesis and characterization of this compound would typically follow a standard peptide synthesis workflow.

A. Synthesis of Boc-DL-Trp-DL-Val-OMe

-

Materials: Boc-DL-Trp-OH, DL-Valine methyl ester hydrochloride (Val-OMe·HCl), N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), triethylamine (TEA), dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-DL-Trp-OH and HOBt in DCM.

-

Add DCC to the solution at 0°C and stir for 15 minutes.

-

In a separate flask, neutralize Val-OMe·HCl with TEA in DCM.

-

Add the neutralized valine solution to the activated tryptophan solution.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide ester.

-

Purify the product by column chromatography.

-

B. Synthesis of Boc-DL-Trp-DL-Val-NHNH₂ (Hydrazinolysis)

-

Materials: Boc-DL-Trp-DL-Val-OMe, hydrazine hydrate, methanol.

-

Procedure:

-

Dissolve the purified dipeptide ester in methanol.

-

Add hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter and dry the solid product to obtain Boc-DL-Trp-DL-Val-NHNH₂.

-

C. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the final product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values corresponding to the expected structure.

D. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for electrospray ionization (ESI).

-

Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak ([M+H]⁺) and other characteristic fragment ions.

III. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the Synthesis of Boc-DL-Trp-DL-Val-NHNH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of a tryptophan residue coupled to a valine hydrazide, is a valuable building block in medicinal chemistry and drug development. Peptide hydrazides are key intermediates for the synthesis of larger peptides, peptide conjugates, and various heterocyclic compounds of pharmacological interest.

This document details the synthetic pathway, including reaction conditions, purification methods, and characterization of the intermediate and final products. All quantitative data is summarized for clarity, and the experimental workflow is visualized to provide a clear and concise understanding of the process.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Boc-DL-Tryptophan | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.)[1] | - |

| DL-Valine Methyl Ester Hydrochloride | C₆H₁₄ClNO₂ | 167.63 | Not applicable (liquid) | - |

| Boc-DL-Trp-DL-Val-OMe | C₂₂H₃₁N₃O₅ | 417.50 | Data not available | ~70-85 |

| This compound | C₂₁H₃₁N₅O₄ | 417.50 | Data not available | ~80-95 |

Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the coupling of Boc-DL-Tryptophan with DL-Valine methyl ester to form the dipeptide ester, Boc-DL-Trp-DL-Val-OMe. The second step is the hydrazinolysis of this dipeptide ester to yield the final dipeptide hydrazide.

Step 1: Synthesis of Boc-DL-Trp-DL-Val-OMe (Peptide Coupling)

This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt), which acts as a racemization suppressant.

Materials:

-

Boc-DL-Tryptophan

-

DL-Valine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Boc-DL-Tryptophan (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Add DL-Valine methyl ester hydrochloride (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring in an ice bath.

-

Slowly add EDC (1.2 eq) to the reaction mixture and continue stirring at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to proceed at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-DL-Trp-DL-Val-OMe.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Synthesis of this compound (Hydrazinolysis)

This step converts the dipeptide methyl ester into the corresponding hydrazide using hydrazine hydrate.

Materials:

-

Boc-DL-Trp-DL-Val-OMe

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Dissolve the purified Boc-DL-Trp-DL-Val-OMe (1.0 eq) in methanol.

-

Add hydrazine hydrate (10 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add cold deionized water to the residue to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This diagram outlines the two primary stages of the synthesis: the initial peptide coupling reaction to form the dipeptide methyl ester intermediate, followed by the hydrazinolysis to yield the final dipeptide hydrazide product. Each stage includes the key reactants, solvents, and purification steps involved.

References

Biological Activity of Boc-Protected Dipeptide Hydrazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Boc-protected dipeptide hydrazides, a class of compounds demonstrating significant potential in various therapeutic areas. This document details their synthesis, antimicrobial, antitumor, and enzyme inhibitory properties, presenting quantitative data, experimental protocols, and mechanistic insights to support further research and development in this field.

Introduction

Boc-protected dipeptide hydrazides are synthetic molecules that combine the structural features of dipeptides with a hydrazide functional group, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This chemical scaffold has garnered interest in medicinal chemistry due to its diverse biological activities. The Boc protecting group enhances lipophilicity and stability, while the dipeptide backbone allows for structural diversity and specific interactions with biological targets. The hydrazide moiety is a key pharmacophore, known to participate in various biological interactions, including the inhibition of enzymes and the disruption of microbial cell processes.

Synthesis of Boc-Protected Dipeptide Hydrazides

The synthesis of Boc-protected dipeptide hydrazides can be achieved through several established methods in peptide chemistry. A common approach involves the coupling of a Boc-protected amino acid with an amino acid ester, followed by hydrazinolysis of the resulting dipeptide ester.

General Synthetic Workflow

A typical synthetic route involves a two-step process:

-

Dipeptide Ester Formation: A Boc-protected amino acid is coupled with the methyl or ethyl ester of a second amino acid using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Hydrazinolysis: The resulting Boc-protected dipeptide ester is then treated with hydrazine hydrate in a suitable solvent, such as ethanol or methanol, to yield the desired Boc-protected dipeptide hydrazide.

Caption: General workflow for the synthesis of Boc-protected dipeptide hydrazides.

Detailed Experimental Protocol: Synthesis of Boc-Phe-Trp-NHNH₂

This protocol is based on the synthesis of Boc-protected phenylalanine- and tryptophan-based dipeptides.

Materials:

-

Boc-Phe-OH

-

H-Trp-OMe·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hydrazine hydrate

-

Methanol

Procedure:

-

Synthesis of Boc-Phe-Trp-OMe:

-

Dissolve Boc-Phe-OH (1 mmol) and H-Trp-OMe·HCl (1 mmol) in DMF.

-

Add HOBt (1.1 mmol) and cool the mixture to 0 °C.

-

Add DCC (1.1 mmol) dissolved in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 5% citric acid, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Phe-Trp-OMe.

-

Purify the product by column chromatography on silica gel.

-

-

Synthesis of Boc-Phe-Trp-NHNH₂:

-

Dissolve Boc-Phe-Trp-OMe (1 mmol) in methanol.

-

Add hydrazine hydrate (10 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the solid Boc-Phe-Trp-NHNH₂.

-

Recrystallize the product from a suitable solvent system if necessary.

-

Biological Activities

Boc-protected dipeptide hydrazides have demonstrated a range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects.

Antimicrobial Activity

Research has shown that certain Boc-protected dipeptides exhibit broad-spectrum antibacterial activity. A notable study investigated Boc-protected phenylalanine- and tryptophan-based dipeptides, revealing their efficacy against both Gram-positive and Gram-negative bacteria.[1]

Table 1: Minimum Inhibitory Concentrations (MIC₉₀) of Boc-Protected Dipeptides [1]

| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |

| Boc-Phe-Trp-OMe | 250 | 230 | 300 | 350 |

| Boc-Trp-Trp-OMe | 280 | 260 | 320 | 400 |

Note: The original study used the methyl ester precursors, which are structurally very similar to the hydrazides and suggest the potential activity of the corresponding hydrazides.

The antibacterial mechanism of these dipeptides is believed to involve membrane permeabilization.[1] Scanning electron microscopy (SEM) analysis has shown that these peptides can form fibrillar and spherical nanostructures that disrupt the bacterial membrane integrity.[1]

Caption: Proposed mechanism of antibacterial action via membrane disruption.

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Boc-protected dipeptide hydrazide stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serially dilute the Boc-protected dipeptide hydrazide stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Antitumor Activity

While specific data on the anticancer activity of Boc-protected dipeptide hydrazides is limited, the broader class of hydrazide-hydrazones has shown significant cytotoxic effects against various cancer cell lines. This suggests that Boc-protected dipeptide hydrazides may also possess antitumor properties.

Table 2: Cytotoxicity of Related Hydrazide-Hydrazone Derivatives (IC₅₀ values)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrole-containing Hydrazide-hydrazone | PC-3 (Prostate) | 1.32 | |

| MCF-7 (Breast) | 2.99 | ||

| HT-29 (Colon) | 1.71 | ||

| Tetracaine Hydrazide-hydrazone | Colo-205 (Colon) | 20.5 | |

| HepG2 (Liver) | 14.4 | ||

| Salicylaldehyde Hydrazone | HL-60 (Leukemia) | 0.04 | |

| K-562 (Leukemia) | 0.03 |

The antitumor activity of hydrazide derivatives is often associated with the induction of apoptosis. Studies on related compounds have shown increased caspase-3 activity and a higher number of cells undergoing early apoptosis.

Caption: Potential mechanism of antitumor activity through apoptosis induction.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Boc-protected dipeptide hydrazide stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Boc-protected dipeptide hydrazide and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition

The hydrazide moiety is a known pharmacophore in many enzyme inhibitors. Boc-protected dipeptide hydrazides have the potential to inhibit various classes of enzymes, particularly proteases.

Table 3: Enzyme Inhibitory Activity of Related Hydrazide and Dipeptide Derivatives

| Compound Class | Target Enzyme | Kᵢ or IC₅₀ | Reference |

| Phenyl Hydrazides | Cathepsin D | 1.38 µM (IC₅₀) | |

| Plasmepsin-II | 1.4 µM (IC₅₀) | ||

| Dipeptide Nitriles | Cathepsin B | 0.33 µM (Kᵢ) | |

| Peptide Aldehydes | Caspase-1 | <20 nM (Kᵢ) | [2] |

The mechanism of enzyme inhibition by hydrazide derivatives can vary. They can act as competitive inhibitors, binding to the active site of the enzyme, or as non-competitive inhibitors. In some cases, they can form covalent adducts with active site residues, leading to irreversible inhibition.

Caption: Potential mechanisms of enzyme inhibition.

This is a general protocol for assessing the inhibitory activity of compounds against proteases using a fluorogenic substrate.

Materials:

-

Protease (e.g., Cathepsin B, Caspase-3)

-

Fluorogenic peptide substrate (e.g., Z-FR-AMC for Cathepsin B)

-

Assay buffer

-

Boc-protected dipeptide hydrazide stock solution (in DMSO)

-

96-well black microtiter plates

-

Fluorometric microplate reader

Procedure:

-

In a 96-well black plate, add the assay buffer, the Boc-protected dipeptide hydrazide at various concentrations, and the enzyme.

-

Incubate the mixture for a pre-determined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values by plotting the reaction rates against the inhibitor concentrations.

Conclusion

Boc-protected dipeptide hydrazides represent a promising class of bioactive molecules with demonstrated antimicrobial potential and strong indications for antitumor and enzyme inhibitory activities based on the performance of structurally related compounds. The synthetic accessibility and the potential for structural diversification make them attractive candidates for further drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic applications of this versatile chemical scaffold. Further investigations are warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of Boc-protected dipeptide hydrazides in various biological systems.

References

Unlocking the Potential of Trp-Val Dipeptides: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning applications of Tryptophan-Valine (Trp-Val) dipeptides. This document outlines the core biological activities of Trp-Val, detailed experimental protocols for its study, and the signaling pathways it modulates, providing a foundational tool for future research and therapeutic development.

Executive Summary

The dipeptide Tryptophan-Valine (Trp-Val) has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities. Primarily recognized for its potent antihypertensive and memory-enhancing effects, Trp-Val presents a promising candidate for the development of novel therapeutics. This guide provides an in-depth overview of the current understanding of Trp-Val's mechanisms of action, quantitative data on its efficacy, and detailed methodologies for its investigation in a laboratory setting.

Core Biological Activities and Therapeutic Potential

Trp-Val dipeptides exhibit two primary areas of therapeutic potential: cardiovascular health and neurological function.

Antihypertensive Properties

Trp-Val has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. By inhibiting ACE, Trp-Val prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] This mechanism is similar to that of widely prescribed antihypertensive drugs.

Nootropic and Neuroprotective Effects

Oral administration of Trp-Val has been shown to improve memory in animal models.[3][4] This effect is attributed to its ability to modulate the dopaminergic system in the brain, specifically in the hippocampus and frontal cortex.[3] The conformation of dipeptides with an N-terminal tryptophan is crucial for their memory-improving effects.[3][4]

Quantitative Data on Biological Activity

The efficacy of Trp-Val in its primary biological roles has been quantified in several studies. The following tables summarize the key data points for easy comparison.

| Biological Activity | Parameter | Value | Source |

| ACE Inhibition | IC50 | 0.58 µM | [1] |

| Antihypertensive Effect (in vivo) | Dosage | 40 mg/kg | [2] |

Table 1: Summary of Quantitative Data for Trp-Val Dipeptide

Signaling Pathways Modulated by Trp-Val

Trp-Val exerts its biological effects through the modulation of specific signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the design of future studies.

Antihypertensive Signaling Pathway

The antihypertensive effects of Trp-Val are mediated through the inhibition of ACE and the subsequent activation of the eNOS/NO/cGMP signaling pathway.[2] Inhibition of ACE reduces the production of angiotensin II, a potent vasoconstrictor. This leads to an increase in the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which ultimately leads to vasodilation and a decrease in blood pressure.[2]

Nootropic Signaling Pathway

The memory-enhancing effects of Trp-Val are linked to the modulation of the dopamine system. It is proposed that Trp-Val increases dopamine levels in the hippocampus and frontal cortex, which then acts on dopamine receptors, such as the D1 receptor, to initiate downstream signaling cascades that are crucial for learning and memory.[3]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to study the biological activities of Trp-Val.

Solid-Phase Synthesis of Trp-Val Dipeptide

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of Trp-Val using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the tryptophan residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Treat the resin with the cleavage cocktail for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

-

Purification of Trp-Val Dipeptide by Reversed-Phase HPLC

Materials:

-

Crude Trp-Val dipeptide

-

Water with 0.1% TFA (Solvent A)

-

Acetonitrile with 0.1% TFA (Solvent B)

-

Reversed-phase C18 column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude Trp-Val peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Injection and Gradient Elution:

-

Inject the dissolved peptide onto the column.

-

Apply a linear gradient of Solvent B from 5% to 60% over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Trp-Val dipeptide as a white powder.

In Vitro ACE Inhibition Assay

This assay determines the IC50 value of Trp-Val for ACE inhibition using the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

FAPGG

-

Tris-HCl buffer (50 mM, pH 7.5) containing 300 mM NaCl

-

Trp-Val dipeptide stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the Trp-Val dipeptide in Tris-HCl buffer.

-

In a 96-well plate, add 40 µL of each Trp-Val dilution or buffer (for control) to the wells.

-

Add 100 µL of 0.88 mM FAPGG solution to each well and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 60 µL of ACE solution (0.2 U/mL) to each well.

-

Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance every minute for 15 minutes at 37°C.

-

Calculate the rate of FAPGG hydrolysis for each concentration of Trp-Val.

-

Determine the percentage of ACE inhibition for each Trp-Val concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the Trp-Val concentration and determine the IC50 value from the resulting dose-response curve.

Y-Maze Test for Assessment of Spatial Working Memory in Mice

This protocol assesses the effect of Trp-Val on short-term spatial working memory in mice.

Materials:

-

Y-maze apparatus with three identical arms

-

Video tracking software

-

Trp-Val dipeptide solution for oral administration

-

Vehicle control (e.g., saline)

-

Male C57BL/6 mice

Procedure:

-

Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer Trp-Val (e.g., 10 mg/kg) or vehicle orally to the mice 30 minutes before the test.

-

Y-Maze Test:

-

Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for 8 minutes.

-

Record the sequence of arm entries using the video tracking software.

-

-

Data Analysis:

-

An arm entry is defined as all four paws entering the arm.

-

A spontaneous alternation is defined as successive entries into the three different arms (e.g., ABC, CAB, BCA).

-

The total number of possible alternations is the total number of arm entries minus two.

-

Calculate the percentage of spontaneous alternation as: (Number of Spontaneous Alternations / Total Number of Possible Alternations) * 100.

-

-

Statistical Analysis: Compare the percentage of spontaneous alternation between the Trp-Val-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test).

Measurement of Dopamine Levels in Mouse Brain Tissue

This protocol describes the quantification of dopamine in the hippocampus and frontal cortex of mice using HPLC with electrochemical detection (HPLC-ED).

Materials:

-

Trp-Val treated and control mice

-

Dissection tools

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Tissue homogenizer

-

Refrigerated centrifuge

-

HPLC system with an electrochemical detector

-

Dopamine standard solution

Procedure:

-

Tissue Collection: Euthanize the mice and rapidly dissect the hippocampus and frontal cortex on ice.

-

Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Sample Preparation: Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

HPLC-ED Analysis:

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Separate dopamine from other neurochemicals using a C18 reversed-phase column with an appropriate mobile phase.

-

Detect dopamine using the electrochemical detector set at an oxidizing potential.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dopamine standard.

-

Quantify the dopamine concentration in the brain samples by comparing their peak areas to the standard curve.

-

-

Data Normalization: Normalize the dopamine concentration to the total protein content of the tissue homogenate.

Conclusion

Trp-Val dipeptides represent a promising area of research with significant therapeutic potential in the management of hypertension and cognitive decline. The information and protocols provided in this guide are intended to facilitate further investigation into the mechanisms and applications of this versatile dipeptide. Continued research is warranted to fully elucidate its signaling pathways and to translate these preclinical findings into clinical applications.

References

The Hydrazide Group in Peptide Chemistry: A Technical Guide for Researchers and Drug Development Professionals

The incorporation of the hydrazide functional group into peptides has emerged as a powerful and versatile tool in peptide chemistry, offering unique advantages in synthesis, ligation, and the development of novel therapeutic and diagnostic agents. This in-depth technical guide provides a comprehensive overview of the role of the hydrazide group, detailing its application in peptide and protein synthesis, bioconjugation, and the design of peptidomimetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage hydrazide chemistry in their work.

Core Applications of the Hydrazide Group in Peptide Chemistry

The hydrazide moiety (-CONHNH2) imparts unique reactivity to peptides, enabling a range of chemical transformations that are central to modern peptide and protein science.

Peptide and Protein Synthesis: Native Chemical Ligation (NCL)

One of the most significant applications of peptide hydrazides is their use as stable precursors to peptide thioesters, which are key intermediates in Native Chemical Ligation (NCL). NCL is a powerful technique for the total chemical synthesis of proteins by joining unprotected peptide segments.[1][2]

Traditionally, the synthesis of peptide thioesters, particularly through Fmoc-based solid-phase peptide synthesis (SPPS), can be challenging due to the lability of the thioester bond to the piperidine used for Fmoc deprotection.[3] Peptide hydrazides offer a robust alternative. They are stable throughout Fmoc-SPPS and can be readily converted in situ to the corresponding peptide thioester immediately prior to the ligation step.[3][4] This conversion is typically achieved by treatment with sodium nitrite under acidic conditions to form a peptide azide, followed by reaction with a thiol to generate the thioester.[4]

More advanced "one-pot" ligation strategies have been developed, where the peptide hydrazide is converted to the thioester and ligated to another peptide segment in a single reaction vessel, streamlining the synthesis of large proteins and minimizing purification steps.[5][6]

Workflow for Hydrazide-Based Native Chemical Ligation

Bioconjugation via Hydrazone Ligation

The reaction of a hydrazide with an aldehyde or ketone to form a stable hydrazone bond is a cornerstone of bioconjugation chemistry.[7] This chemoselective reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for labeling peptides and proteins with various functional molecules, including:

-

Fluorescent dyes: For imaging and diagnostic applications.

-

Polyethylene glycol (PEG): To improve solubility, stability, and pharmacokinetic properties.

-

Cytotoxic drugs: In the development of antibody-drug conjugates (ADCs).[8][9]

The stability of the resulting hydrazone linkage is pH-dependent, being relatively stable at physiological pH but susceptible to hydrolysis under acidic conditions.[5] This property can be exploited for the controlled release of drugs in the acidic microenvironment of tumors or within endosomes.[5]

Mechanism of Hydrazone Ligation for Peptide Conjugation

References

- 1. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]

- 2. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Peptide Thioesters for Native Chemical Ligation - ChemistryViews [chemistryviews.org]

- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.stanford.edu [web.stanford.edu]

- 7. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]

- 8. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]

- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of DL-Dipeptides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and analysis of dipeptide stereoisomers, providing critical insights for their application in scientific research and pharmaceutical development.

Introduction

Dipeptides, the simplest peptide units composed of two amino acids, are fundamental building blocks of proteins and significant bioactive molecules in their own right. The stereochemistry of these molecules, arising from the chiral nature of their constituent amino acids (with the exception of glycine), plays a pivotal role in determining their three-dimensional structure, and consequently, their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereochemistry of DL-dipeptides, which contain at least one amino acid of the D-configuration, in comparison to their naturally occurring LL-counterparts. Understanding the nuances of dipeptide stereoisomers is crucial for researchers, scientists, and drug development professionals aiming to harness their unique characteristics for a variety of applications, from novel therapeutics to functional biomaterials.

When two chiral amino acids are linked, four possible stereoisomers can be formed: LL, DD, LD, and DL. The LL and DD forms are enantiomers, mirror images of each other, while the LD and DL pairs are also enantiomers. The relationship between an LL-dipeptide and an LD- or DL-dipeptide is diastereomeric. Diastereomers possess distinct physical and chemical properties, a feature that is central to their separation, analysis, and differential biological activities. This guide will delve into these differences, providing quantitative data, detailed experimental protocols, and visualizations to illuminate the world of dipeptide stereochemistry.

Physicochemical Properties of Dipeptide Stereoisomers

The spatial arrangement of atoms in dipeptide stereoisomers directly influences their intermolecular interactions, leading to measurable differences in their physicochemical properties. These properties are critical for understanding the behavior of dipeptides in various environments and for developing methods for their separation and purification.

Data Presentation: A Comparative Analysis

The following tables summarize key physicochemical properties for stereoisomers of representative dipeptides. Enantiomeric pairs (LL/DD and LD/DL) share identical scalar properties such as melting point and solubility but differ in their interaction with plane-polarized light (specific rotation). Diastereomers, on the other hand, exhibit distinct melting points, solubilities, and specific rotations.

| Dipeptide Stereoisomer | Melting Point (°C) | Solubility in Water ( g/100 mL) | Specific Rotation [α]D (degrees) |

| Alanyl-Alanine | |||

| L-Alanyl-L-Alanine | 297 (decomposes)[1] | 16.65 (25°C)[2] | +14.5 (c=10, 6N HCl)[1] |

| D-Alanyl-D-Alanine | 297 (decomposes) | 16.65 (25°C) | -14.5 (c=10, 6N HCl) |

| DL-Alanyl-DL-Alanine | 275-276 (decomposes)[3] | 16.7 (25°C)[2] | 0 |

| Leucyl-Leucine | |||

| L-Leucyl-L-Leucine | >300 (decomposes)[4] | 2.24 (20°C)[4] | +15.5 (c=2, 6M HCl)[4] |

| DL-Leucyl-DL-Leucine | 232 (decomposes) | 0.991 (25°C)[5] | 0 |

| Phenylalanyl-Phenylalanine | |||

| L-Phenylalanyl-L-Phenylalanine | 288-290[6] | Sparingly soluble | -32.0 (c=1, EtOH) |

| DL-Phenylalanyl-DL-Phenylalanine | 271-273 (decomposes) | 1.411 (25°C)[7] | 0 |

Note: Data for all four stereoisomers of a single dipeptide are not always readily available in a single source. The table presents a compilation of available data, and some values for DD and DL/LD isomers are inferred based on the properties of their enantiomers or racemic mixtures.

Experimental Protocols

The successful synthesis, separation, and analysis of dipeptide stereoisomers rely on well-defined experimental procedures. This section provides detailed methodologies for key techniques in dipeptide research.

Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptide (e.g., L-Alanyl-L-Alanine)

Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains.[4][8][9][10][11]

Materials:

-

Fmoc-L-Ala-Wang resin

-

Fmoc-L-Alanine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Alanine (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Pre-activate the mixture by stirring for 15 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the newly added alanine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved dipeptide.

-

Precipitate the dipeptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the crude dipeptide.

-

Wash the pellet with cold diethyl ether and dry under vacuum.

-

-

Purification: Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Separation of Dipeptide Stereoisomers by Chiral HPLC

High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralpak IA, IB, or IC)

-

Mobile phase: A mixture of hexane/isopropanol or other suitable solvents, often with additives like trifluoroacetic acid (TFA). The exact composition must be optimized for the specific dipeptide.

-

Dipeptide stereoisomer mixture

Protocol:

-

Sample Preparation: Dissolve the dipeptide mixture in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

-

Injection: Inject a small volume of the sample solution onto the column.

-

Chromatographic Separation: Run the separation using an isocratic or gradient elution profile. The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times.

-

Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (typically 210-220 nm for the peptide bond).

-

Data Analysis: Identify and quantify the different stereoisomers based on their retention times and peak areas in the chromatogram.

Analysis of Dipeptide Stereoisomers by GC-MS

Gas chromatography-mass spectrometry is a highly sensitive method for the analysis of volatile and thermally stable compounds. For dipeptides, derivatization is necessary to increase their volatility.[1][5]

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., Chirasil-Val)

-

Derivatization reagents (e.g., trifluoroacetic anhydride (TFAA) and a chiral alcohol like (+)-2-butanol for diastereomeric derivatization, or an achiral alcohol for enantiomeric separation on a chiral column)

-

Solvents (e.g., dichloromethane, acetonitrile)

-

Dipeptide sample

Protocol:

-

Derivatization:

-

Esterification: Dissolve the dipeptide sample in an acidic alcohol solution (e.g., 3 M HCl in methanol or (+)-2-butanol) and heat at 100°C for 1 hour to form the corresponding ester.

-

Acylation: Evaporate the solvent and add a mixture of an acylating agent (e.g., TFAA) and a solvent (e.g., dichloromethane). Heat at 100°C for 15 minutes to acylate the amino group.

-

Evaporate the excess reagents under a stream of nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent for GC injection.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature program to separate the dipeptide derivatives on the chiral capillary column.

-